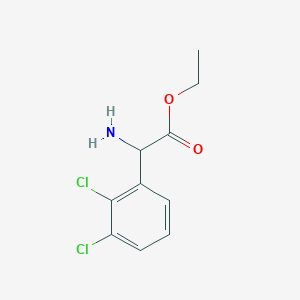
3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile is an organic compound that features a nitrile group attached to a propyl chain, which is further connected to a phenyl ring substituted with chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride to form the corresponding nitrile intermediate.
Final Product Formation: The intermediate is then subjected to a catalytic hydrogenation process to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-6-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Eigenschaften
Molekularformel |
C10H7ClF3N |
|---|---|
Molekulargewicht |
233.62 g/mol |
IUPAC-Name |
3-[2-chloro-6-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7ClF3N/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5H,2-3H2 |
InChI-Schlüssel |
SJANQUXTGVBKKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


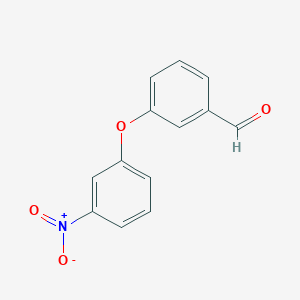
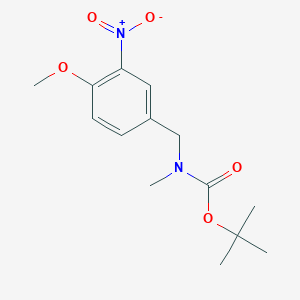
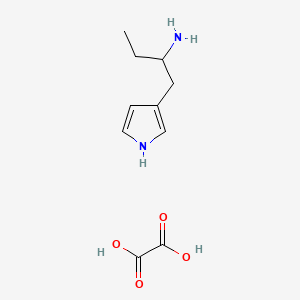
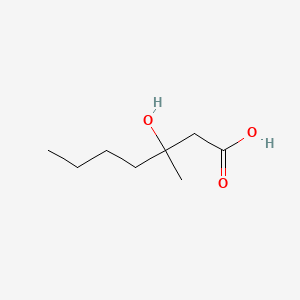
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
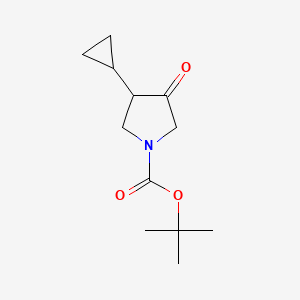
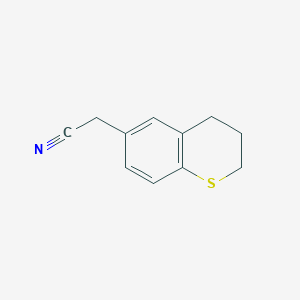
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
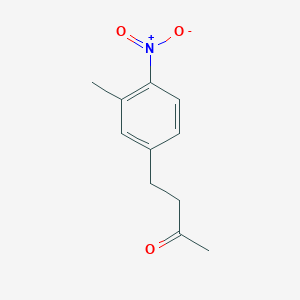
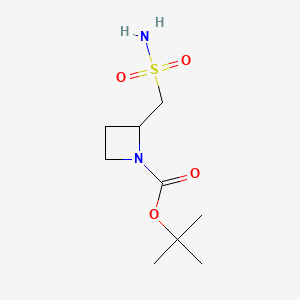
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
